molecular formula C7H5Cl2I B6336018 1,5-Dichloro-3-iodo-2-methylbenzene CAS No. 1215795-58-6

1,5-Dichloro-3-iodo-2-methylbenzene

Cat. No.: B6336018
CAS No.: 1215795-58-6
M. Wt: 286.92 g/mol
InChI Key: DBZFEAIDJAWMTM-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-iodo-2-methylbenzene is an aromatic compound with the molecular formula C7H5Cl2I It is a halogenated benzene derivative, characterized by the presence of chlorine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-3-iodo-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the iodination of 1,5-dichloro-2-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine substituting a hydrogen atom on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide can yield 1,5-dichloro-2-methylphenol.

Scientific Research Applications

1,5-Dichloro-3-iodo-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals.

    Medicine: It may serve as a precursor for the synthesis of drugs or diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dichloro-3-iodo-2-methylbenzene involves its reactivity as an electrophile or nucleophile in various chemical reactions. The presence of halogen atoms on the benzene ring makes it susceptible to nucleophilic attack, leading to substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-iodobenzene
  • 1,5-Dichloro-2-iodo-3-methylbenzene
  • 1,3-Dichloro-5-iodobenzene

Uniqueness

1,5-Dichloro-3-iodo-2-methylbenzene is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring, which influences its reactivity and potential applications. The presence of both chlorine and iodine atoms provides a versatile platform for further chemical modifications and synthesis of complex molecules.

Properties

IUPAC Name

1,5-dichloro-3-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZFEAIDJAWMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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